molecular formula C13H10BrClN2 B1475347 4-(2-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine CAS No. 1550500-93-0

4-(2-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine

Cat. No.: B1475347
CAS No.: 1550500-93-0
M. Wt: 309.59 g/mol
InChI Key: MQQUXSCZUVFIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine is a useful research compound. Its molecular formula is C13H10BrClN2 and its molecular weight is 309.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Antimicrobial Activity : Gad-Elkareem et al. (2011) explored the synthesis of thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine derivatives from a compound structurally related to 4-(2-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine. These synthesized compounds were evaluated for their antimicrobial activities, indicating the significance of such structures in developing new antimicrobial agents. (Gad-Elkareem et al., 2011)

Antimycobacterial Activity : Erkin and Krutikov (2010) synthesized hydrochlorides of 2-alkyl(cycloalkyl, aralkyl)-5-bromo-6-methyl-4-phenylaminopyrimidines, analogous to the this compound structure, to study their antimycobacterial activities. Their research demonstrated that the localization of the halogen atom significantly influences the level of antimycobacterial activity, underscoring the importance of structural modification in medicinal chemistry. (Erkin & Krutikov, 2010)

Immunomodulatory Agent Studies : Research on bropirimine, a compound structurally related to this compound, by Stevens et al. (1995), investigated its chemistry and potential as an immunomodulatory agent. The study detailed electrophilic and nucleophilic substitutions on the pyrimidine ring, providing insights into the chemical behavior and potential applications of such compounds in immunology. (Stevens et al., 1995)

Properties

IUPAC Name

4-(2-bromophenyl)-6-chloro-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2/c14-10-4-2-1-3-9(10)11-7-12(15)17-13(16-11)8-5-6-8/h1-4,7-8H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQUXSCZUVFIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-(2-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine
Reactant of Route 3
Reactant of Route 3
4-(2-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine
Reactant of Route 4
4-(2-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine
Reactant of Route 5
4-(2-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-(2-Bromophenyl)-6-chloro-2-cyclopropylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.